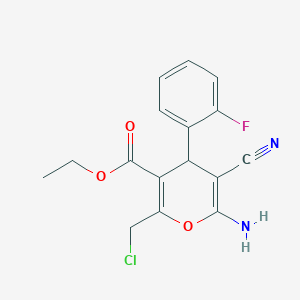

ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2-fluorophenyl)-4H-pyran-3-carboxylate

Beschreibung

Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2-fluorophenyl)-4H-pyran-3-carboxylate is a polysubstituted 4H-pyran derivative featuring a 2-fluorophenyl group at the 4-position, a chloromethyl substituent at the 2-position, and electron-withdrawing cyano and ester groups at the 5- and 3-positions, respectively. Its structural complexity and functional diversity make it a promising candidate for pharmaceutical and materials science applications. The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects, while the chloromethyl group enhances reactivity for further derivatization .

Eigenschaften

IUPAC Name |

ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2-fluorophenyl)-4H-pyran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFN2O3/c1-2-22-16(21)14-12(7-17)23-15(20)10(8-19)13(14)9-5-3-4-6-11(9)18/h3-6,13H,2,7,20H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKDLUVYQBOMYLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2F)C#N)N)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2-fluorophenyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyran Ring: The pyran ring is formed through a cyclization reaction involving appropriate precursors.

Introduction of Functional Groups: The amino, chloromethyl, cyano, and fluorophenyl groups are introduced through various substitution reactions. For example, the chloromethyl group can be introduced using chloromethylation reagents, while the cyano group can be introduced using cyanation reagents.

Esterification: The carboxylate group is introduced through an esterification reaction involving ethyl alcohol and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2-fluorophenyl)-4H-pyran-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino and chloromethyl groups.

Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloromethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can lead to the formation of nitro derivatives, while reduction of the cyano group can yield primary amines.

Wissenschaftliche Forschungsanwendungen

Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2-fluorophenyl)-4H-pyran-3-carboxylate has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2-fluorophenyl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Substituent Effects at the 4-Position

The 4-aryl group significantly influences the compound’s electronic properties and biological activity.

- Fluorine vs. Chlorine/Bromine : The 2-fluorophenyl group in the target compound offers a balance of electronegativity and steric hindrance, unlike bulkier halogens (e.g., Br in [20]) or electron-donating groups (e.g., methyl in [9]). This may enhance metabolic stability and target selectivity .

Substituent Effects at the 2-Position

The 2-position substituent impacts reactivity and molecular interactions.

- Chloromethyl vs. Methyl : The chloromethyl group in the target compound provides a reactive site for post-synthetic modifications (e.g., coupling with amines or thiols), unlike inert methyl groups in analogs like [10].

Pharmacological Activities

- Acetylcholinesterase (AChE) Inhibition: Pyran derivatives with N-benzylpiperidine motifs (e.g., compound 16 in [3]) show dual AChE/BuChE inhibition, but the target compound’s 2-fluorophenyl group may modulate selectivity.

- Smooth Muscle Relaxation: Ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-... (from [13]) acts via calcium channel blockade. The target compound’s fluorophenyl group could enhance membrane permeability or receptor affinity .

Crystallographic and Structural Insights

- Hydrogen Bonding : The chloromethyl group in the target compound may participate in C–H⋯O/N interactions, similar to NH⋯O/N bonds observed in [16].

- Planarity : Pyran rings in analogs like [10] exhibit near-planarity (r.m.s. deviation: 0.059 Å), which is critical for π-stacking in crystal lattices. Substituents like chloromethyl may introduce slight distortions .

Biologische Aktivität

Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2-fluorophenyl)-4H-pyran-3-carboxylate is a complex organic compound belonging to the pyran derivative class. The compound features several functional groups, including an amino group, chloromethyl group, cyano group, and fluorophenyl group, which contribute to its unique chemical and biological properties. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry and its mechanisms of action.

Chemical Structure and Properties

The molecular formula of ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2-fluorophenyl)-4H-pyran-3-carboxylate is . The compound's structure is characterized by a pyran ring with various substituents that enhance its reactivity and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2-fluorophenyl)-4H-pyran-3-carboxylate |

| Molecular Formula | |

| CAS Number | 309926-80-5 |

Antimicrobial Properties

Recent studies have indicated that ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2-fluorophenyl)-4H-pyran-3-carboxylate exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungi.

Case Study: Antimicrobial Efficacy

A study evaluated the compound's efficacy against Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungi). The results demonstrated that the compound inhibited the growth of these microorganisms effectively, with Minimum Inhibitory Concentration (MIC) values indicating potent activity.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Preliminary research suggests it may inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the modulation of specific enzymes related to cell cycle regulation.

Mechanism of Action

The proposed mechanism involves:

- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA synthesis and repair.

- Apoptosis Induction : It may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Synthesis and Characterization

The synthesis of ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2-fluorophenyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions, including cyclization and functional group modifications. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

Toxicological Studies

Toxicological evaluations are crucial for understanding the safety profile of this compound. Initial studies suggest a moderate toxicity profile, necessitating further investigation into its safety for therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2-fluorophenyl)-4H-pyran-3-carboxylate, and how are reaction conditions optimized for yield?

- Methodological Answer : The compound is synthesized via multicomponent reactions (MCRs), often involving aldehydes, malononitrile, and ethyl acetoacetate. For example, ionic liquid-mediated reactions (e.g., [2-aminobenzoato][PF6]) improve regioselectivity and reduce reaction times . Solvent choice (e.g., water or ethanol) significantly impacts yield: polar protic solvents enhance cyclization but may require elevated temperatures (80–100°C). Catalytic systems, such as triethylamine or DBU, are critical for stabilizing intermediates and suppressing side reactions . Yield optimization involves monitoring reaction progress via TLC and adjusting stoichiometric ratios (typically 1:1:1 for aldehyde, malononitrile, and ethyl acetoacetate).

Q. What spectroscopic and crystallographic techniques are used to confirm the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assignments focus on the 2-fluorophenyl moiety (δ ~7.2–7.8 ppm for aromatic protons) and the chloromethyl group (δ ~4.3–4.5 ppm for CH2Cl) .

- X-ray crystallography : Single-crystal studies reveal bond lengths (e.g., C=O at ~1.21 Å, C≡N at ~1.15 Å) and dihedral angles between the pyran ring and fluorophenyl group (typically 45–60°). Disorder in crystal packing, particularly in the chloromethyl group, requires refinement with constraints (e.g., ISOR/SADI in SHELXL) .

- FT-IR : Key peaks include NH2 stretching (~3350 cm⁻¹), C≡N (~2220 cm⁻¹), and ester C=O (~1700 cm⁻¹) .

Q. How is purity assessed, and what challenges arise during purification?

- Methodological Answer : Purity is determined via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (deviation <0.3%). Challenges include:

- Byproduct formation : Unreacted malononitrile or ethyl acetoacetate may co-elute. Gradient elution (5–95% acetonitrile over 20 minutes) resolves these .

- Recrystallization : Ethanol/water mixtures (7:3 v/v) are optimal, but slow cooling (<1°C/min) is required to avoid amorphous precipitates.

Advanced Research Questions

Q. How do solvent polarity and catalyst systems influence stereochemical outcomes in the synthesis of this compound?

- Methodological Answer :

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor planar transition states, leading to cis-configuration at C4. Water, however, promotes hydrophobic collapse, yielding trans-isomers due to steric hindrance .

- Catalyst design : Protic acids (e.g., acetic acid) protonate the nitrile group, enhancing electrophilicity at C5. In contrast, Lewis acids (e.g., ZnCl2) coordinate with the ester carbonyl, altering regioselectivity .

- Contradictions : Conflicting reports on stereochemistry (e.g., cis vs. trans) may arise from solvent impurities or inadequate quenching. Control experiments with deuterated solvents (D2O vs. CD3OD) clarify mechanistic pathways.

Q. What strategies resolve contradictions in reported biological activity data for 4H-pyran derivatives?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Systematic substitution at C2 (chloromethyl vs. methyl) and C4 (fluorophenyl vs. chlorophenyl) identifies pharmacophore requirements. For example, fluorophenyl enhances π-stacking in enzyme binding pockets .

- Bioassay standardization : Variability in IC50 values (e.g., kinase inhibition) often stems from assay conditions (pH, temperature). Parallel testing under identical conditions (e.g., 37°C, pH 7.4) minimizes discrepancies .

Q. How can computational modeling predict reactivity of the chloromethyl and cyano groups?

- Methodological Answer :

- DFT calculations : B3LYP/6-31G(d) models reveal nucleophilic attack sites. The chloromethyl group exhibits higher electrophilicity (Fukui f⁻ index = 0.15) compared to the cyano group (f⁻ = 0.08), making it prone to SN2 substitutions .

- Molecular dynamics (MD) : Simulations in explicit solvent (e.g., water) show that the cyano group stabilizes the molecule via hydrogen bonding with water (average H-bond lifetime = 12 ps), while the chloromethyl group enhances hydrophobic interactions .

Q. What role do hydrogen-bonding networks play in the solid-state stability of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.